molecular formula C₂₄H₂₇NO₃ B1139930 N-[N,O-Isopropylidene- CAS No. 158512-24-4

N-[N,O-Isopropylidene-

Cat. No. B1139930
M. Wt: 377.48
InChI Key:
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Description

Synthesis Analysis

The synthesis of N-[N,O-Isopropylidene- derivatives often involves the reaction of isopropylidene groups with hydroxyl or amine functionalities. For instance, the synthesis of quaternary N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)ammonium salts derived from aromatic and aliphatic amines showcases the application of this functional group in modifying the chemical structure of carbohydrates for potential applications in medicinal chemistry and material science (Skorupa et al., 2004).

Molecular Structure Analysis

The molecular structure of N-[N,O-Isopropylidene- derivatives is characterized by the presence of the isopropylidene moiety, which can influence the overall geometry and electronic properties of the molecule. X-ray diffractometry and NMR spectroscopy are commonly used to elucidate the structure of these compounds. For example, the structure of N-(1,4-anhydro-5-deoxy-2,3-O-isopropylidene-D,L-ribitol-5-yl)trimethylammonium tosylate was elucidated using these techniques, demonstrating the impact of the isopropylidene group on the molecular conformation (Skorupa et al., 2004).

Chemical Reactions and Properties

N-[N,O-Isopropylidene- compounds participate in various chemical reactions, leveraging the protective capacity of the isopropylidene group. These reactions include nucleophilic substitutions and eliminations, where the isopropylidene group can be removed or modified to reveal the protected functionalities. The versatility of these compounds is further demonstrated in the synthesis of O-Isopropylidene sugar derivatives using a triphenylphosphine polymer-bound/Iodine complex, highlighting the ease of manipulation and derivatization of these compounds (Pedatella et al., 2006).

Physical Properties Analysis

The physical properties of N-[N,O-Isopropylidene- compounds, such as solubility, melting point, and crystallinity, are significantly influenced by the isopropylidene group. These properties are crucial for the application of these compounds in various fields, including pharmaceuticals and material science. The dimeric form of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose in the crystalline state showcases the influence of the isopropylidene group on the physical properties of carbohydrate derivatives (Shalaby et al., 1994).

Chemical Properties Analysis

The chemical properties of N-[N,O-Isopropylidene- compounds are dominated by the reactivity of the isopropylidene group. This group can act as a protective group for sensitive functionalities during chemical reactions, and its presence can influence the reactivity and selectivity of the molecule in various chemical transformations. The synthesis and reactivity of N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine in the reduction of alcohols via the corresponding monoalkyl diazenes highlight the chemical versatility of these compounds (Movassaghi & Ahmad, 2007).

Scientific Research Applications

Reduction of Alcohols

N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH) is utilized in the reduction of alcohols to corresponding alkenes through the loss of dinitrogen from monoalkyl diazene intermediates. This process involves sequential Mitsunobu displacement, hydrolysis, and fragmentation under mild reaction conditions, showcasing its potential in synthetic organic chemistry (Movassaghi & Ahmad, 2007).

Chelating Agents for Silicon Complexes

N-isopropylidene hydrazides have been used to prepare hexacoordinate dihalosilicon complexes with unique trans geometry, which are ionized to pentacoordinate siliconium halide salts. These novel chelating agents demonstrate the versatility of N-isopropylidene compounds in organometallic chemistry and material science (Kalikhman et al., 2002).

Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM) substrates, derived from N-isopropylidene compounds, have found extensive use in bioengineering, particularly for the nondestructive release of biological cells and proteins. These applications include the study of the extracellular matrix, cell sheet engineering, tissue transplantation, formation of tumor-like spheroids, bioadhesion, bioadsorption, and individual cell manipulation (Cooperstein & Canavan, 2010).

Peptide Cyclization

The incorporation of N,O-isopropylidenated threonine into linear peptide precursors, such as mahafacyclin B, significantly improves head-to-tail cyclization yields. This demonstrates the utility of N,O-isopropylidene compounds in enhancing peptide cyclization, a critical step in peptide synthesis and drug development (Sayyadi, Skropeta, & Jolliffe, 2005).

Safety And Hazards

The safety and hazards associated with compounds containing the “N-[N,O-Isopropylidene-” group can vary depending on the specific compound. For instance, (S)-(+)-1,2-Isopropylideneglycerol is classified as a combustible liquid. Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces10.


Future Directions

The future directions of research involving “N-[N,O-Isopropylidene-” could involve further exploration of its potential applications in various fields. For instance, directed evolution is a powerful tool for protein engineering that could potentially be applied to proteins containing this group11.


properties

IUPAC Name

1-[(3aR,8bS)-2,2-dimethyl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-1-yl]-2-benzyl-3-(oxiran-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-24(2)25(22-20-11-7-6-10-17(20)14-21(22)28-24)23(26)18(13-19-15-27-19)12-16-8-4-3-5-9-16/h3-11,18-19,21-22H,12-15H2,1-2H3/t18?,19?,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQFCUPIQRHKFS-FGGKUVOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C2C(O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H]2[C@H](O1)CC3=CC=CC=C23)C(=O)C(CC4CO4)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[N,O-Isopropylidene-

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